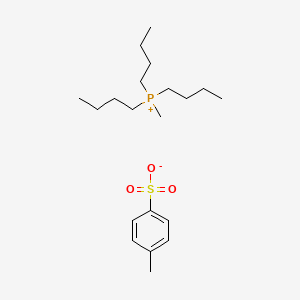Tributyl(methyl)phosphonium 4-methylbenzenesulfonate
CAS No.: 55767-12-9
Cat. No.: VC8124552
Molecular Formula: C20H37O3PS
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55767-12-9 |
|---|---|
| Molecular Formula | C20H37O3PS |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 4-methylbenzenesulfonate;tributyl(methyl)phosphanium |
| Standard InChI | InChI=1S/C13H30P.C7H8O3S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
| Standard InChI Key | VWIXDAMPMRGBBN-UHFFFAOYSA-M |
| SMILES | CCCC[P+](C)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
| Canonical SMILES | CCCC[P+](C)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
Tributyl(methyl)phosphonium 4-methylbenzenesulfonate is systematically named according to IUPAC conventions, though it is frequently referenced by alternative designations. Common synonyms include triisobutyl methyl phosphonium tosylate, tributyl(methyl)phosphonium tosylate, and 4-methylbenzenesulfonate tributyl(methyl)phosphanium . The compound’s CAS registry numbers, 374683-35-9 and 55767-12-9, ensure unambiguous identification across chemical databases .
Molecular Architecture
The molecule comprises a tributyl(methyl)phosphonium cation paired with a 4-methylbenzenesulfonate (tosylate) anion. The cation features a central phosphorus atom bonded to three isobutyl groups and one methyl group, while the anion consists of a sulfonate group attached to a toluene ring . This ionic structure confers solubility in polar organic solvents such as dimethylsulfoxide (DMSO) and dichloromethane, as evidenced by its use in synthetic protocols .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (g/mol) | 388.545 |
| Density (g/cm³) | 1.1 |
| Appearance | Solid |
| Exact Mass (g/mol) | 388.220093 |
Synthesis and Industrial Preparation
Synthetic Routes
The compound is synthesized via quaternization reactions involving tributylphosphine and methylating agents, followed by anion exchange with tosylate salts. A patented method outlines its use in multi-step syntheses of pharmaceutical intermediates, such as ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl-4-methylbenzenesulfonate, a key precursor to Posaconazole .
Key Reaction Steps
-
Quaternization: Tributylphosphine reacts with methyl iodide in dichloromethane to form tributyl(methyl)phosphonium iodide.
-
Anion Exchange: The iodide ion is displaced by 4-methylbenzenesulfonate via metathesis with silver tosylate, yielding the final product .
Process Optimization
Industrial-scale production emphasizes solvent selection and reaction condition control. For instance, dimethylsulfoxide (DMSO) enhances reaction rates in the presence of sodium tert-butoxide, while dichloromethane facilitates phase separation during workup . These optimizations mitigate side reactions and improve yields, critical for cost-effective manufacturing.
Applications in Pharmaceutical Chemistry
Role in Antifungal Drug Synthesis
Tributyl(methyl)phosphonium tosylate serves as a phase-transfer catalyst in the synthesis of Posaconazole intermediates. Its ability to stabilize charged species in nonpolar media enables efficient alkylation and acylation reactions . For example, it facilitates the coupling of 4-(2,4-difluorophenyl)pent-4-enoic acid with (R)-4-phenyloxazolidin-2-one, a step critical to constructing the drug’s triazole ring .
Catalytic Utility
Beyond pharmaceuticals, the compound’s strong ionic character makes it suitable for catalyzing Michael additions and nucleophilic substitutions. Its thermal stability allows its use in high-temperature reactions, broadening its applicability in organic synthesis .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
-
NMR Spectroscopy: NMR spectra exhibit resonances for the tosylate aromatic protons (δ 7.1–7.3 ppm) and aliphatic chains (δ 0.8–1.6 ppm).
-
Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 388.220093, consistent with the exact mass .
Future Research Directions
Synthetic Advancements
Exploring solvent-free synthetic routes or biodegradable ionic liquids could enhance the compound’s sustainability. Catalytic recycling methods may reduce costs in large-scale applications.
Expanded Pharmaceutical Applications
Investigating its utility in synthesizing next-generation antifungals or antivirals could unlock new therapeutic avenues. Structure-activity relationship (SAR) studies might optimize its catalytic efficiency.
Environmental Impact Mitigation
Developing remediation strategies for aquatic systems contaminated with phosphonium salts is critical. Biodegradation studies using microbial consortia could address persistence issues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume